Benzazepines
Benzazepines are a class of heterocyclic organic compounds characterized by the presence of a benzene ring fused to an azepine moiety, typically featuring five-membered rings. They have diverse applications in medicinal chemistry and pharmaceuticals due to their unique structural features and pharmacological properties.
These drugs often exhibit potent biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. The distinct structural features of benzazepines enable them to interact with various receptors and ion channels, providing a wide range of therapeutic potentials. For instance, certain benzazepine derivatives have shown promising results in the treatment of neuropathic pain and epilepsy.
Research on benzazepines continues to explore their potential as lead compounds for developing new drugs targeting specific pathologies. Their development involves rigorous screening processes, including synthesis, structural optimization, and pharmacological evaluation to ensure safety and efficacy.

Structuur | Chemische naam | CAS | MF |
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8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | 87379-41-7 | C10H8ClNO2 |
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Leptocarpinine | 221347-12-2 | C22H20NO6 |
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SKF 83959 hydrobromide | 67287-95-0 | C18H21BrClNO2 |
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8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | 22246-78-2 | C10H10ClNO |
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methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate | 1259393-27-5 | C14H17NO3 |
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TL8-506 | 1268163-15-0 | C20H17N3O2 |
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2-[3-(4-Chlorophenyl)sulfanyl-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | 1239583-95-9 | C18H16ClNO3S |
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3-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid | 149353-73-1 | C16H21NO4 |
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1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-methyl- | 847173-29-9 | C11H15N |
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7-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | 849663-07-6 | C12H17NO |
Gerelateerde literatuur
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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